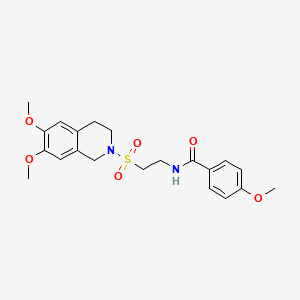

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

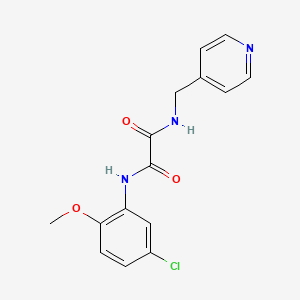

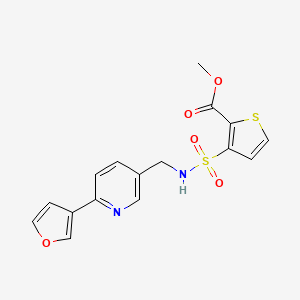

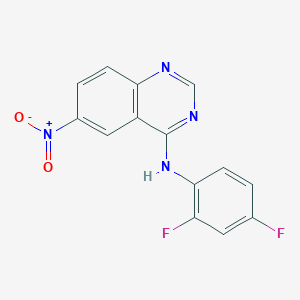

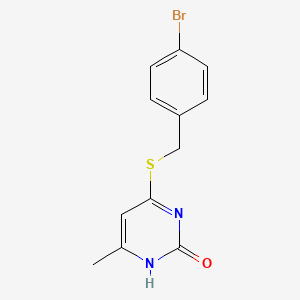

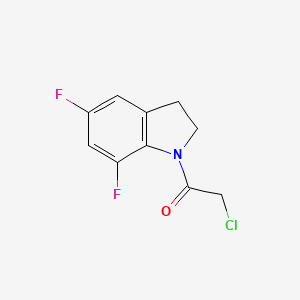

The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide” is a complex organic molecule. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains sulfonyl and amide functional groups, as well as methoxy groups attached to aromatic rings .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dihydroisoquinoline moiety would likely contribute to the rigidity of the molecule, while the sulfonyl and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis

Dihydroisoquinolines can undergo a variety of reactions, including oxidations, reductions, and various types of substitutions . The sulfonyl and amide groups in the molecule could also potentially react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of polar sulfonyl and amide groups could increase its solubility in polar solvents, while the aromatic rings and methoxy groups could increase its solubility in nonpolar solvents .Scientific Research Applications

Sigma-2 Receptor Probe Development

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide and its analogues have been researched for their potential as sigma-2 receptor probes. Studies have synthesized and evaluated compounds for their binding affinities to sigma-2 receptors, indicating their utility in studying sigma-2 receptor functions in vitro. One such compound, identified through its tritium radiolabeling, demonstrated a higher affinity for sigma-2 receptors compared to other sigma receptor ligands, marking its significance in receptor binding studies and potential diagnostic applications (Xu et al., 2005).

Metabolite Identification and Excretion Pathways

Research into the metabolism and excretion of similar compounds has provided insights into their pharmacokinetic profiles. A study focusing on YM758, a compound structurally related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide, identified human metabolites and investigated renal and hepatic excretion mechanisms. This research is crucial for understanding the drug's metabolism, aiding in the development of treatments for conditions such as angina and atrial fibrillation (Umehara et al., 2009).

Chemical Synthesis and Catalysis

The compound and its derivatives have been employed in chemical synthesis and catalysis research, demonstrating the versatility of these molecules. For instance, studies have explored Rh(III)-catalyzed C-H olefination, utilizing N-methoxybenzamides to achieve selective and high-yielding processes. These methodologies contribute to the development of more efficient synthetic routes in organic chemistry, highlighting the compound's role in advancing chemical synthesis techniques (Rakshit et al., 2011).

Tumor Proliferation Imaging

In the field of medical imaging, derivatives of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide have been evaluated as positron emission tomography (PET) ligands for imaging tumor proliferation. These studies aim to develop novel imaging agents capable of accurately reflecting the proliferative status of solid tumors, potentially improving cancer diagnosis and treatment monitoring (Dehdashti et al., 2013).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , which is known to have broad-spectrum biological activity . .

Mode of Action

It is known that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline readily reacts with acyl iso(thio)cyanates, forming 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . This suggests that the compound may interact with its targets through similar reactions.

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways. These could include pathways related to inflammation, viral replication, fungal growth, or cancer progression .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, it may have similar effects, such as anti-inflammatory, anti-viral, anti-fungal, or anti-cancer activities .

properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-6-4-15(5-7-18)21(24)22-9-11-30(25,26)23-10-8-16-12-19(28-2)20(29-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYDCWINSYBHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)

![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)

![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)